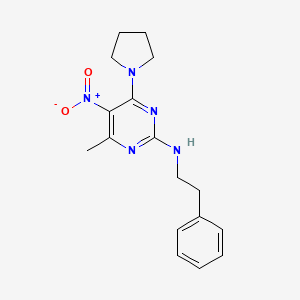![molecular formula C17H17ClN2O4 B2655563 Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate CAS No. 1311717-31-3](/img/structure/B2655563.png)
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate is a complex organic compound that features a combination of pyridine, formamide, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the reaction of 2-chloropyridine with formamide under controlled conditions to form the formamido derivative. This intermediate is then reacted with 4-hydroxybenzyl alcohol in the presence of a suitable esterification agent, such as methyl chloroformate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
作用机制
The mechanism of action of Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- Methyl 3-[(2-bromopyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate
- Methyl 3-[(2-fluoropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate
Uniqueness
Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct chemical and biological properties compared to its analogs with different halogen substitutions.
属性
IUPAC Name |
methyl 2-[[(2-chloropyridine-3-carbonyl)amino]methyl]-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-17(23)12(9-11-4-6-13(21)7-5-11)10-20-16(22)14-3-2-8-19-15(14)18/h2-8,12,21H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVVRGMNVSKGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)CNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2655486.png)


![3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2655490.png)
![N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2655491.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2655494.png)


![2-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2655501.png)

